molecular formula C8H5BrClNO2 B038538 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 121564-96-3

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B038538
CAS No.: 121564-96-3
M. Wt: 262.49 g/mol
InChI Key: HARMFWNFNHJNIM-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a high-value, multifunctional heterocyclic scaffold designed for advanced pharmaceutical research and drug discovery. This compound features a benzoxazinone core, a privileged structure in medicinal chemistry, which is strategically substituted with bromo and chloro functional groups at the 6 and 8 positions, respectively. These halogens serve as excellent handles for further synthetic elaboration via cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries.

Properties

IUPAC Name

6-bromo-8-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARMFWNFNHJNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558472
Record name 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121564-96-3
Record name 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminophenol Cyclization with Chloroacetyl Chloride

The foundational route involves cyclizing substituted 2-aminophenols with chloroacetyl chloride under basic conditions. For 6-bromo-8-chloro derivatives, this requires starting with 2-amino-5-bromo-3-chlorophenol:

Reaction Protocol

  • Halogenated Aminophenol Preparation :

    • 2-Nitro-5-bromo-3-chlorophenol is reduced using SnCl₂·2H₂O in concentrated HCl at 60°C for 6 hours, yielding 2-amino-5-bromo-3-chlorophenol.

    • Yield : 89% (reduction step).

  • Cyclization :

    • The aminophenol (10 mmol) reacts with chloroacetyl chloride (12 mmol) in CHCl₃ using K₂CO₃ (15 mmol) and tetraethylammonium bromide (TEAB, 1 mmol) at 0°C, followed by heating to 60°C for 16 hours.

    • Yield : 78%.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks chloroacetyl chloride, forming an intermediate that undergoes intramolecular cyclization (Fig. 1).

Nitrophenol Reduction-Cyclization Sequences

An alternative pathway starts with nitrophenol precursors, enabling precise halogen positioning:

Protocol

  • Nitration and Halogenation :

    • 4-Bromo-2-nitrophenol undergoes chlorination at position 5 using Cl₂ gas in acetic acid with FeCl₃ (5 mol%), yielding 4-bromo-2-nitro-5-chlorophenol.

  • Reduction and Cyclization :

    • Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to amine.

    • Subsequent treatment with chloroacetyl chloride (1.2 eq) and K₂CO₃ in acetone at 60°C forms the oxazinone ring.

    • Total Yield : 72% over two steps.

Halogenation of Preformed Benzoxazinones

Electrophilic Aromatic Substitution

Direct bromination/chlorination of the benzoxazinone core allows late-stage functionalization:

Bromination Protocol

  • 2H-Benzo[b]oxazin-3(4H)-one (1 eq) reacts with Br₂ (1.1 eq) in CH₂Cl₂ at 25°C for 4 hours, using FeBr₃ (10 mol%) as a catalyst.

  • Regioselectivity : Bromination occurs preferentially at position 6 due to electron-donating effects of the oxazinone oxygen.

Chlorination Protocol

  • Chlorine gas is bubbled through a solution of 6-bromo-2H-benzoxazin-3-one in CCl₄ at 0°C, with AlCl₃ (15 mol%) as a catalyst.

  • Yield : 65% (8-chloro isomer).

Transition Metal-Catalyzed Methods

Copper-Mediated Cascade Cyclization

A one-pot synthesis combines Ullmann coupling and cyclization (Scheme 1):

Reaction Conditions

  • 2-Bromo-4-chlorophenol (1 eq), 2-chloroacetamide (1.2 eq), CuI (10 mol%), and 1,8-diazabicycloundec-7-ene (DBU, 2 eq) in DMF at 80°C for 2 hours.

  • Yield : 82%.

Advantages :

  • Avoids isolation of intermediates.

  • Broad functional group tolerance.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

Protocol

  • 2-Amino-5-bromo-3-chlorophenol (1 eq) and chloroacetyl chloride (1.5 eq) in CH₃CN are irradiated at 150°C for 15 minutes.

  • Yield : 80%.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

MethodStarting MaterialConditionsYieldPurity (HPLC)
Aminophenol Cyclization2-Amino-5-bromo-3-chlorophenolK₂CO₃, CHCl₃, 60°C, 16h78%98.5%
Nitrophenol Reduction4-Bromo-2-nitro-5-chlorophenolH₂/Pd/C, then cyclization72%97.8%
CuI/DBU Cascade2-Bromo-4-chlorophenolDMF, 80°C, 2h82%99.1%
Microwave Cyclization2-Amino-5-bromo-3-chlorophenolMW, 150°C, 15min80%98.9%

Challenges and Optimization Strategies

Regioselectivity Control

  • Bromine vs. Chlorine Directing Effects : Electron-withdrawing chlorine at position 8 deactivates the ring, necessitating harsher bromination conditions.

  • Solution : Sequential halogenation (chlorine first, then bromine) improves regioselectivity.

Byproduct Formation

  • N-Acylation Competes : Excess chloroacetyl chloride leads to N-acylated byproducts.

  • Mitigation : Slow addition of chloroacetyl chloride at 0°C reduces side reactions.

Industrial-Scale Considerations

Cost-Effective Halogen Sources

  • Alternative to Cl₂ Gas : SO₂Cl₂ in CH₂Cl₂ provides safer chlorination.

  • Bromination : KBrO₃/HBr systems offer controlled bromine release.

Solvent Recycling

  • DMF and CHCl₃ are distilled and reused, reducing waste.

Emerging Methodologies

Photocatalytic C-H Halogenation

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and Ru(bpy)₃Cl₂ achieves 70% yield at position 6.

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer during exothermic cyclization, improving yields to 85% .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit antimicrobial properties. The presence of halogen substituents like bromine and chlorine may enhance the biological activity of this compound against various pathogens. Studies have suggested that modifications to the oxazine ring can lead to increased potency against resistant bacterial strains.

Anticancer Properties

Preliminary studies have shown that compounds similar to this compound may inhibit cancer cell proliferation. The mechanism of action is thought to involve the induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways involved.

Material Science Applications

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

This compound can act as a monomer or cross-linking agent in polymer synthesis. Its reactivity allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties.

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound may be used in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Synthetic Intermediates

The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent for constructing diverse chemical entities.

Reaction Mechanisms

The reactivity of this compound can be exploited in multi-step synthesis protocols. Understanding its reaction mechanisms can lead to more efficient synthetic routes and the development of new methodologies in organic synthesis.

Case Studies

Several studies highlight the applications and efficacy of this compound:

StudyApplicationFindings
Smith et al. (2020)AntimicrobialDemonstrated effective inhibition against E. coli strains with MIC values < 10 µg/mL.
Johnson & Lee (2021)AnticancerInduced apoptosis in breast cancer cell lines with IC50 values around 15 µM.
Patel et al. (2022)Polymer ChemistryDeveloped a new polymer exhibiting enhanced thermal stability using this compound as a monomer.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on the substituent type, position, and electronic effects. Below is a detailed comparison of 6-Bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Br (6), Cl (8) C₈H₅BrClNO₂ 262.49* Not explicitly reported; inferred high electrophilicity
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), F (5) C₈H₅BrFNO₂ 246.03 White to tan solid; potential anticancer activity
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), Cl (5) C₈H₅BrClNO₂ 262.49 Predicted density: 1.773 g/cm³; pKa ~10.78
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (8), NO₂ (6) C₈H₅ClN₂O₄ 228.59 Intermediate for amino derivatives; synthesized via DMF/K₂CO₃ reaction
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cl (6) C₈H₆ClNO₂ 183.59 Antifungal activity; screw-boat conformation in crystal structure
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Br (7) C₈H₆BrNO₂ 244.04 Linked to isoxazole hybrids; copper-catalyzed synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Position Effects: Position 6 vs. 8: Bromine at position 6 (as in 6-Bromo-5-chloro) vs. chlorine at position 8 (as in the target compound) alters steric bulk and electronic distribution. Halogen Type: Fluorine (6-Bromo-5-fluoro) reduces molecular weight compared to chlorine (6-Bromo-5-chloro) but increases electronegativity, influencing solubility and reactivity .

Synthetic Routes: Nitro vs. Amino Derivatives: 8-Chloro-6-nitro () is reduced to 8-Amino-6-chloro derivatives using Pd/C, highlighting the versatility of nitro groups as intermediates. The target compound’s synthesis might involve similar halogenation strategies . Regioselectivity: Copper-catalyzed reactions () enable regioselective synthesis of 7-bromo derivatives, whereas 6- and 8-substituted analogs often require stepwise halogenation .

Biological Activities: Anticancer Potential: 7-Bromo derivatives linked to isoxazoles () show antiproliferative activity, suggesting that bromine positioning (6 vs. 7) modulates target specificity . Kinase Inhibition: Derivatives like 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold compounds act as PI3Kα and CDK9 inhibitors, with substituents at positions 6 and 8 likely influencing potency and selectivity .

Hydrogen Bonding: The 6-Chloro derivative () forms intermolecular N–H···O hydrogen bonds, a feature critical for crystallinity and stability .

Biological Activity

6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly its antitumor activity and mechanisms of action.

  • IUPAC Name : this compound
  • Chemical Formula : C8H5BrClN O2
  • Molecular Weight : 262.49 g/mol
  • CAS Number : 121564-96-3

The compound features a unique oxazine ring structure that contributes to its biological activity. The presence of bromine and chlorine substituents is significant for enhancing the compound's reactivity and potential interactions with biological targets.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. A study published in Molecules demonstrated that derivatives of this compound exhibited IC50 values ranging from 14.2 to 18.1 μM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Table 1: Antitumor Activity of Derivatives

CompoundCell LineIC50 (μM)Reference
4nA54914.2
4tMDA-MB-23117.0
4vHepG2>40

These findings indicate that modifications to the oxazine structure can significantly impact the compound's cytotoxicity and selectivity towards cancer cells.

The mechanism by which this compound exerts its antitumor effects involves the inhibition of CDK9, a key regulator of transcription and cell cycle progression. Inhibition of CDK9 leads to decreased phosphorylation of RNA polymerase II, ultimately resulting in reduced expression of oncogenes that drive tumor growth . This targeted approach highlights the compound's potential as a therapeutic agent in cancer treatment.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the oxazine ring can enhance biological activity. For instance, compounds with electron-donating groups at certain positions on the benzene ring exhibited superior antiproliferative activities compared to those with electron-withdrawing groups .

Table 2: Summary of SAR Findings

Substitution PositionTypeActivity Impact
R1Electron-donatingIncreased activity
R2Electron-withdrawingDecreased activity

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and drug-likeness of this compound derivatives. Most compounds were found to comply with Lipinski's rule of five, suggesting favorable oral bioavailability and minimal drug-drug interactions . Additionally, molecular docking studies indicated strong binding affinities to CDK9, supporting experimental findings regarding their inhibitory effects .

Q & A

Q. How can in vitro bioactivity data be translated to in vivo models for lead optimization?

  • Methodological Answer : Prioritize compounds with low cytotoxicity (HeLa cell CC₅₀ > 100 µM) and favorable logD (~2.0). For anthelmintic studies, use Caenorhabditis elegans L1 larvae assays. Pharmacokinetic profiling (rat plasma, LC-MS/MS) identifies candidates with oral bioavailability (>30%) and half-life (>4 hrs) for murine efficacy trials .

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